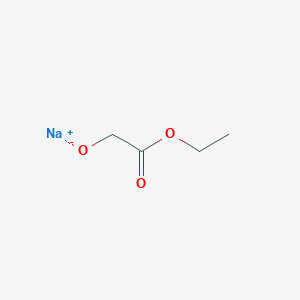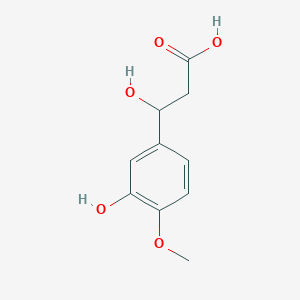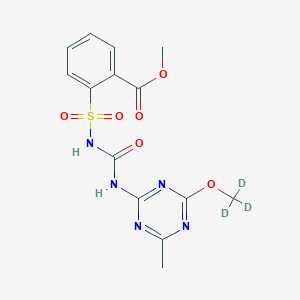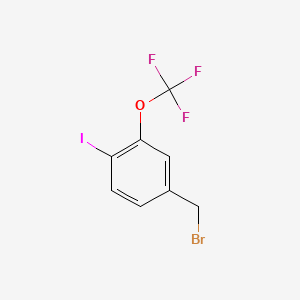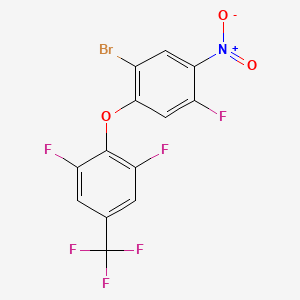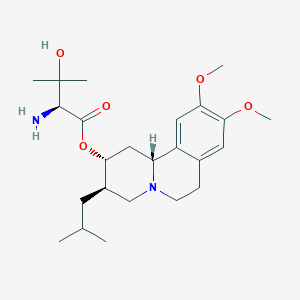
3'-Hydroxy Valbenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The compound 3’-Hydroxy Valbenazine is an active metabolite of Valbenazine and plays a crucial role in its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Valbenazine involves several steps, starting from dihydroisoquinoline as a key intermediate. The process includes a highly stereoselective 1,3-dipolar cycloaddition, followed by N-O bond cleavage and lactamization . The chiral resolution of racemic hydrotetrabenazine (HTBZ) derived from ketone reduction is also a critical step in the synthesis .
Industrial Production Methods: Industrial production of Valbenazine and its derivatives, including 3’-Hydroxy Valbenazine, often involves the use of crystalline acid addition salts. An improved process for the preparation of Valbenazine tosylate has been developed, which includes reacting the Hydroxy CSA compound with Boc-L-Valine .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-Hydroxy Valbenazine, which may have different pharmacological properties.
Scientific Research Applications
3’-Hydroxy Valbenazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of VMAT2 inhibitors.
Biology: Investigated for its role in neurotransmitter regulation and synaptic vesicle function.
Industry: Utilized in the development of new pharmaceuticals targeting VMAT2.
Mechanism of Action
The mechanism of action of 3’-Hydroxy Valbenazine involves the inhibition of VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm to synaptic vesicles for storage and release . By inhibiting VMAT2, 3’-Hydroxy Valbenazine reduces the release of dopamine and other monoamines into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .
Comparison with Similar Compounds
Tetrabenazine: Another VMAT2 inhibitor used for similar indications.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness: 3’-Hydroxy Valbenazine is unique due to its specific inhibition of VMAT2 with negligible affinity for other receptors, such as dopamine D2 receptors . This selectivity reduces the risk of off-target effects and enhances its therapeutic profile compared to other VMAT2 inhibitors .
Properties
Molecular Formula |
C24H38N2O5 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O5/c1-14(2)9-16-13-26-8-7-15-10-20(29-5)21(30-6)11-17(15)18(26)12-19(16)31-23(27)22(25)24(3,4)28/h10-11,14,16,18-19,22,28H,7-9,12-13,25H2,1-6H3/t16-,18-,19-,22-/m1/s1 |
InChI Key |
RPHPRWCGGJGIHI-WGQQHEPDSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



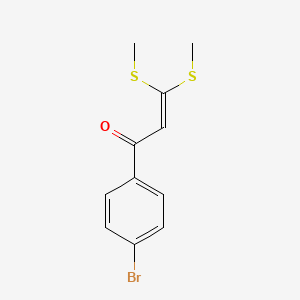

![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
